molecular formula C7H9ClN2 B3338743 1-(5-Chloropyridin-2-yl)-N-methylmethanamine CAS No. 1060802-06-3

1-(5-Chloropyridin-2-yl)-N-methylmethanamine

Cat. No.: B3338743
CAS No.: 1060802-06-3
M. Wt: 156.61 g/mol
InChI Key: LUKUXDRCQOBRAD-UHFFFAOYSA-N
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Description

General Context of Functionalized Pyridine (B92270) Ring Systems

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemistry. Its unique electronic properties and ability to participate in a wide range of chemical transformations make it a privileged scaffold in the design of functional molecules. mdpi.com Pyridine and its derivatives are ubiquitous in nature, found in essential biomolecules such as vitamins and coenzymes. In the realm of synthetic chemistry, the functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for its interaction with biological targets. The diverse biological activities exhibited by pyridine derivatives, including antimicrobial, antiviral, and anticancer properties, underscore their importance in drug discovery. nih.govresearchgate.net

Significance of Chloropyridine Scaffolds in Organic Synthesis

The introduction of a chlorine atom onto the pyridine ring, creating a chloropyridine scaffold, significantly enhances its synthetic utility. The chlorine atom acts as a versatile handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. researchgate.net Chloropyridines are key intermediates in the synthesis of numerous pharmaceuticals and agrochemicals. wikipedia.orgchempanda.com The position of the chlorine atom on the pyridine ring dictates its reactivity towards nucleophilic substitution, with the 2- and 4-positions being generally more reactive than the 3-position. uoanbar.edu.iq This differential reactivity allows for selective functionalization and the strategic assembly of target molecules. The stability and reactivity of chloropyridines make them valuable building blocks in the synthetic chemist's toolbox.

Overview of N-Methylmethanamine Moiety as a Chemical Functionality

The N-methylmethanamine moiety, -CH2NH(CH3), is a small, yet significant, functional group that can profoundly influence the physicochemical properties of a molecule. The presence of the methyl group on the nitrogen atom can enhance a compound's metabolic stability and modulate its basicity compared to a primary amine. researchgate.net N-methylated amines are prevalent in a vast array of biologically active compounds and pharmaceuticals. researchgate.net This functional group can participate in hydrogen bonding and ionic interactions, which are critical for molecular recognition at biological targets. The synthesis of N-methylated amines is often achieved through reductive amination or other N-alkylation strategies.

Research Gaps and Opportunities Pertaining to 1-(5-Chloropyridin-2-yl)-N-methylmethanamine

Despite the well-established importance of its constituent parts, this compound remains a relatively understudied compound in the scientific literature. While its chemical structure is known and it is commercially available, detailed reports on its synthesis, comprehensive characterization, and specific applications in research are scarce. indiamart.com This lack of in-depth research presents a clear opportunity for further investigation.

Exploration of efficient and scalable synthetic routes to this compound would be a valuable contribution to organic synthesis. A thorough characterization of its physicochemical properties and reactivity would provide a solid foundation for its use as a building block in the development of new chemical entities. Furthermore, given the prevalence of the chloropyridine and N-methylamine motifs in bioactive molecules, investigating the potential biological activities of this compound and its derivatives could lead to the discovery of novel therapeutic agents. The existing research gap highlights the untapped potential of this molecule and invites the scientific community to explore its chemical and biological landscape.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₉ClN₂ uni.lu
Molecular Weight 156.61 g/mol acmec.com.cn
CAS Number 1060802-06-3 indiamart.com
Appearance Liquid indiamart.com
Predicted XlogP 0.9 uni.lu
Predicted Monoisotopic Mass 156.04543 Da uni.lu

Note: Some properties are predicted based on computational models and may not reflect experimentally determined values.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloropyridin-2-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-9-5-7-3-2-6(8)4-10-7/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKUXDRCQOBRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101279645
Record name 5-Chloro-N-methyl-2-pyridinemethanamine
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Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060802-06-3
Record name 5-Chloro-N-methyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060802-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N-methyl-2-pyridinemethanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 5 Chloropyridin 2 Yl N Methylmethanamine

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a problem-solving technique used in organic synthesis to plan the creation of a target molecule. wikipedia.orgamazonaws.com It involves breaking down the target molecule into simpler, commercially available precursor structures. wikipedia.org For 1-(5-chloropyridin-2-yl)-N-methylmethanamine, a logical retrosynthetic disconnection is at the C-N bond of the aminomethyl group. This suggests two primary precursor types: a pyridine (B92270) component functionalized at the 2-position and a methylamine (B109427) or a synthon thereof.

A key precursor identified through this analysis is 5-chloro-2-(chloromethyl)pyridine. This intermediate can then be reacted with methylamine to form the target molecule. Another viable precursor is 5-chloropyridine-2-carbaldehyde, which can undergo reductive amination with methylamine.

Direct Amination Approaches

Direct amination methods offer a straightforward route to the synthesis of this compound. These approaches typically involve the reaction of a functionalized pyridine precursor with methylamine or its equivalent.

Reductive Amination Strategies

Reductive amination is a powerful method for forming C-N bonds and can be employed to synthesize primary, secondary, and tertiary amines. harvard.edulibretexts.org This two-step process begins with the nucleophilic addition of an amine to a carbonyl group to form an imine, which is then reduced to an amine. libretexts.org For the synthesis of this compound, 5-chloropyridine-2-carbaldehyde is reacted with methylamine to form the corresponding imine.

A variety of reducing agents can be used for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective. masterorganicchemistry.com These reagents are selective for the reduction of the iminium ion in the presence of the starting aldehyde. harvard.edumasterorganicchemistry.com The reaction is often carried out in a suitable solvent such as methanol (B129727) or 1,2-dichloroethane (B1671644), sometimes with the addition of a catalytic amount of acetic acid. organic-chemistry.org

Table 1: Common Reducing Agents in Reductive Amination

Reducing AgentAbbreviationKey Features
Sodium CyanoborohydrideNaBH3CNSelectively reduces imines in the presence of aldehydes. masterorganicchemistry.com
Sodium TriacetoxyborohydrideNaBH(OAc)3A general, mild, and selective reducing agent. organic-chemistry.org
α-Picoline-boraneEffective in various solvents, including water. organic-chemistry.org

Nucleophilic Substitution of Halogenated Pyridine Precursors

Nucleophilic substitution reactions provide another direct route to the target molecule. This method involves the reaction of a halogenated pyridine precursor, such as 2-chloro-5-chloromethylpyridine, with an amine. The halogen atom on the methyl group is displaced by the nucleophilic amine.

The reaction of primary halogenoalkanes with nucleophiles like hydroxide (B78521) ions is a well-established SN2 reaction. chemguide.co.uk Similarly, reacting 2-chloro-5-chloromethylpyridine with methylamine would proceed via a nucleophilic substitution mechanism to yield this compound. The reaction is typically carried out in a suitable solvent, and heating under reflux may be required to drive the reaction to completion. chemguide.co.uk

Methylation Reactions for N-Methylmethanamine Formation

An alternative synthetic strategy involves the initial synthesis of the primary amine, (5-chloropyridin-2-yl)methanamine (B1592125), followed by a methylation step. This approach can be advantageous if the primary amine is more readily accessible.

Various reagents and conditions can be employed for the methylation of primary and secondary amines. For instance, 6-amino-2-picoline can catalyze the methylation of secondary amines. organic-chemistry.org Another method involves the use of sodium borohydride (B1222165) in 2,2,2-trifluoroethanol (B45653) for the reductive alkylation of amines. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Methods in Derivative Synthesis

While not a direct synthesis of the parent compound, palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of derivatives of this compound. These methods allow for the introduction of various functional groups onto the pyridine ring.

For example, the Suzuki-Miyaura cross-coupling reaction, utilizing palladium(II) acetate (B1210297) and a suitable phosphine (B1218219) ligand like SPhos, can be used to couple boronic acids with halogenated pyridines. mdpi.com Similarly, Stille cross-coupling reactions with organotin reagents offer another avenue for derivatization. nih.gov These powerful techniques enable the creation of a diverse library of compounds for further research and development.

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Factors such as solvent, temperature, reaction time, and the choice of reagents and catalysts can significantly impact the outcome of the synthesis.

For instance, in reductive amination, the choice of solvent can be critical, with 1,2-dichloroethane (DCE) being a preferred solvent for reactions using sodium triacetoxyborohydride. organic-chemistry.org The pH of the reaction mixture also plays a role, particularly when using sodium cyanoborohydride. In palladium-catalyzed reactions, the selection of the ligand and the palladium source is paramount for achieving high conversion and good yields. mdpi.com Careful experimentation and analysis are necessary to identify the optimal set of conditions for each specific synthetic route.

Catalyst Screening and Ligand Effects

The primary synthetic route to this compound typically involves the direct nucleophilic substitution of a suitable precursor, such as 2-chloro-5-(chloromethyl)pyridine (B46043), with methylamine. This reaction is a classical SN2 (Substitution Nucleophilic Bimolecular) type reaction where the lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.

Given the inherent reactivity of the starting materials, this transformation generally proceeds without the need for a catalyst. The high nucleophilicity of methylamine and the presence of a good leaving group (chloride) on a benzylic-like carbon (pyridin-2-ylmethyl chloride) facilitate the reaction under relatively mild conditions.

However, in cases where less reactive starting materials are employed, or to achieve higher selectivity and efficiency, catalytic systems could be explored. For analogous amination reactions of aryl chlorides, palladium-based catalysts are often employed in what is known as the Buchwald-Hartwig amination. In such a scenario, a catalyst screening would involve various palladium sources and phosphine ligands.

Table 1: Hypothetical Catalyst and Ligand Screening for Analogous Amination

Entry Palladium Source (mol%) Ligand (mol%) Base Solvent Temperature (°C) Yield (%)
1 Pd₂(dba)₃ (2) XPhos (4) NaOtBu Toluene (B28343) 100 -
2 Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Dioxane 110 -
3 PdCl₂(PPh₃)₂ (5) P(o-tol)₃ (10) Cs₂CO₃ Toluene 100 -
4 Pd(dba)₂ (2) DavePhos (4) K₂CO₃ Dioxane 110 -

The choice of ligand in such catalytic systems is crucial as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are generally preferred as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.

Solvent and Temperature Optimization

The optimization of solvent and temperature is critical for maximizing the yield and purity of this compound while minimizing reaction time and side-product formation. The reaction of 2-chloro-5-(chloromethyl)pyridine with methylamine has been reported under different conditions, suggesting that the choice of solvent and temperature can be adapted to specific laboratory or industrial settings.

One reported method utilizes a mixture of acetonitrile (B52724) and water as the solvent at room temperature. Acetonitrile is a polar aprotic solvent that can dissolve the reactants, while the presence of water can facilitate the dissolution of the methylamine salt and influence the reaction rate. Another approach employs toluene, a non-polar solvent, at a significantly lower temperature range of -5°C to 5°C. This lower temperature is likely chosen to control the exothermicity of the reaction and to minimize the formation of impurities.

Table 2: Comparison of Reported Reaction Conditions

Parameter Method A Method B
Solvent Acetonitrile/Water Toluene
Temperature Room Temperature -5°C to 5°C
Methylamine Source 40% Aqueous Solution Gas

| Reaction Time | 2.5 hours | ~7 hours |

For a systematic optimization, a Design of Experiments (DoE) approach could be employed. This would involve varying parameters such as solvent polarity (e.g., testing a range of solvents from non-polar like hexane (B92381) to polar aprotic like DMF and polar protic like ethanol), temperature (e.g., from 0°C to the boiling point of the solvent), and the concentration of reactants. The goal would be to identify a set of conditions that provides the highest conversion of the starting material and the highest selectivity for the desired product.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can lead to more sustainable and environmentally benign processes. Key areas for improvement include the choice of solvents, reagents, and energy efficiency.

Atom Economy: The direct amination of 2-chloro-5-(chloromethyl)pyridine with methylamine has a good atom economy, as most of the atoms from the reactants are incorporated into the final product. The main byproduct is hydrochloric acid, which is neutralized by an excess of methylamine or an added base.

Use of Safer Solvents: While acetonitrile and toluene are effective, they have associated health and environmental risks. A greener approach would involve screening for more benign solvents. Water, if the reaction proceeds efficiently, would be an ideal green solvent. Other possibilities include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME).

Energy Efficiency: The synthesis at room temperature is more energy-efficient than processes requiring heating or cooling. Optimizing the reaction to proceed efficiently at ambient temperature would be a key green objective. Microwave-assisted synthesis could also be explored to reduce reaction times and potentially improve energy efficiency.

Renewable Feedstocks: While the starting materials for this synthesis are typically derived from petrochemical sources, the broader application of green chemistry would encourage the exploration of synthetic routes that originate from renewable feedstocks.

Scalable Synthetic Protocols for Research and Development

Developing a scalable synthetic protocol for this compound is crucial for its potential application in research and development, including pharmaceutical and agrochemical industries. A robust and scalable process should be high-yielding, cost-effective, safe, and environmentally friendly.

A patent describes a scalable process where 2-chloro-5-chloromethylpyridine dissolved in toluene is added dropwise to a reactor containing toluene and methylamine gas while maintaining a low temperature (-5°C to 5°C). After the initial reaction, more methylamine gas is passed through the mixture. The work-up involves washing with water, separation of the organic layer, and distillation to remove the solvent, yielding the final product.

Table 3: Example of a Scalable Synthetic Protocol

Step Reagent/Solvent Quantity Conditions
1 Toluene, Methylamine gas - Cool to -5°C to 5°C
2 2-chloro-5-chloromethylpyridine in Toluene - Dropwise addition over 5 hours
3 Methylamine gas - Pass through the mixture for an extended period
4 Water - Washing and phase separation

Key considerations for scaling up this process include:

Heat Management: The reaction between 2-chloro-5-(chloromethyl)pyridine and methylamine is exothermic. Effective heat removal is critical to maintain the desired temperature range and prevent runaway reactions. This can be achieved through the use of jacketed reactors with efficient cooling systems and by controlling the rate of addition of the electrophile.

Mass Transfer: Ensuring efficient mixing of the gaseous methylamine with the liquid phase is important for achieving a good reaction rate and avoiding localized high concentrations. This can be addressed by using appropriate agitation systems and gas spargers.

Work-up and Purification: At a larger scale, extraction and distillation processes need to be optimized for efficiency and safety. The choice of extraction solvent and the design of the distillation unit are important factors.

Safety: Both 2-chloro-5-(chloromethyl)pyridine and methylamine are hazardous materials. Appropriate safety measures, including closed handling systems and proper ventilation, are essential for a safe manufacturing process.

Chemical Reactivity and Mechanistic Investigations of 1 5 Chloropyridin 2 Yl N Methylmethanamine

Reactivity of the Pyridine (B92270) Ring in 1-(5-Chloropyridin-2-yl)-N-methylmethanamine

The pyridine nucleus is generally characterized by its reduced reactivity towards electrophiles and enhanced susceptibility to nucleophilic attack compared to benzene. The presence of the chlorine atom at the 5-position and the N-methylmethanamine group at the 2-position further modulates this reactivity.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on pyridine rings typically occurs at the 2- or 4-positions, which are electronically activated by the ring nitrogen. In the case of this compound, the chlorine atom is at the 5-position. Substitution at this position is less common as it lacks direct activation from the ring nitrogen.

For an SNAr reaction to proceed, the aromatic ring must be sufficiently electron-deficient, usually achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, there are no strong activating groups ortho or para to the C5-chloro substituent. However, reactions with potent nucleophiles under forcing conditions may still lead to substitution. For instance, reactions of chloropyridine derivatives with strong nucleophiles like sodium azide (B81097) (NaN₃) or alkoxides can displace the chloride ion. masterorganicchemistry.comnih.govresearchgate.net While specific data for this compound is not extensively documented, analogous reactions on other 2,5-substituted pyridines suggest that high temperatures or the use of a strong base might be necessary to facilitate the displacement of the C5-chloro group. acs.orgnih.gov

Table 1: Plausible SNAr Reactions on the Pyridine Ring
NucleophilePotential ProductTypical Conditions
Methoxide (CH₃O⁻)1-(5-Methoxypyridin-2-yl)-N-methylmethanamineNaOMe, High Temperature, DMF or DMSO
Azide (N₃⁻)1-(5-Azidopyridin-2-yl)-N-methylmethanamineNaN₃, DMF, Heat
Ammonia (B1221849) (NH₃)1-(5-Aminopyridin-2-yl)-N-methylmethanamineHigh pressure, High temperature, Catalyst (e.g., Cu salts)

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.org Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, further increasing the ring's deactivation. wikipedia.org

However, the presence of activating groups can facilitate such reactions. The N-methylmethanamine group at the C2 position is an electron-donating group (activating) and directs incoming electrophiles to the ortho and para positions. In this case, the para position (C5) is already substituted with chlorine. Therefore, electrophilic attack would be directed primarily to the C3 position. Research on the acid-catalyzed hydrogen exchange of 2-amino-5-chloropyridine (B124133) has shown that substitution occurs at the 3-position. rsc.org Similarly, the nitration of 2-aminopyridine, a closely related structure, yields a mixture of 3-nitro and 5-nitro products, demonstrating that the amino group can sufficiently activate the ring for EAS to occur. sapub.orglibretexts.org Thus, it is plausible that this compound could undergo electrophilic substitution at the C3 position under controlled conditions.

Table 2: Potential Electrophilic Aromatic Substitution Reactions
ReactionReagentsExpected Major Product
NitrationHNO₃ / H₂SO₄ (carefully controlled)1-(5-Chloro-3-nitropyridin-2-yl)-N-methylmethanamine
BrominationBr₂ / Lewis Acid1-(3-Bromo-5-chloropyridin-2-yl)-N-methylmethanamine

Transition Metal-Mediated Transformations (e.g., Suzuki, Buchwald-Hartwig Couplings)

The C5-chloro substituent serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki coupling reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base to form a new C-C bond. Patent literature demonstrates that derivatives of (5-chloropyridin-2-yl)methanamine (B1592125) can successfully undergo Suzuki coupling reactions. nih.govrsc.orgresearchgate.net This indicates that this compound is a suitable substrate for coupling with various aryl or vinyl boronic acids or esters to generate 5-aryl or 5-vinylpyridine derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The C5-chloro position of the target molecule can react with a wide range of primary or secondary amines under Buchwald-Hartwig conditions. This would involve a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, K₂CO₃) to yield 5-aminopyridine derivatives.

Table 3: Representative Transition Metal-Mediated Couplings
Reaction TypeCoupling PartnerCatalyst System (Example)Product Class
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄, Na₂CO₃5-Phenylpyridine derivatives
Buchwald-Hartwig AminationAnilinePd₂(dba)₃, Xantphos, Cs₂CO₃5-Arylaminopyridine derivatives

Reactivity of the Secondary Amine Functionality

N-Alkylation and N-Acylation Reactions

N-Alkylation: As a typical secondary amine, the nitrogen atom possesses a lone pair of electrons and can act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in SN2 reactions to form a tertiary amine. nih.govacs.org This reaction typically proceeds in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. The product of such a reaction would be a quaternary ammonium (B1175870) salt if the resulting tertiary amine is further alkylated.

N-Acylation: The secondary amine readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. researchgate.net This reaction, often carried out in the presence of a base like pyridine or triethylamine, results in the formation of a stable amide. This transformation is useful for protecting the amine functionality or for synthesizing more complex amide-containing structures.

Table 4: Reactions of the Secondary Amine
Reaction TypeReagentProduct
N-AlkylationBenzyl bromide (C₆H₅CH₂Br)N-Benzyl-1-(5-chloropyridin-2-yl)-N-methylmethanamine
N-AcylationAcetyl chloride (CH₃COCl)N-(5-Chloropyridin-2-ylmethyl)-N-methylacetamide

Oxidation and Reduction Pathways of the Amine

Oxidation: The secondary amine can be susceptible to oxidation, although the products can vary depending on the oxidant used. Mild oxidation might lead to the formation of a hydroxylamine, while stronger oxidizing agents could potentially lead to cleavage of the C-N bond. Given the structural similarity to N-benzyl amines, oxidation could potentially yield an amide if the benzylic-type C-H bond is targeted. sapub.org Separately, the pyridine nitrogen can be oxidized to an N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. nih.govnih.govarkat-usa.org This transformation significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and certain electrophilic substitutions.

Reduction: The secondary amine functionality itself is in a reduced state and is generally stable to further reduction under typical catalytic hydrogenation conditions. Harsh reducing conditions, such as those used for hydrogenolysis, could potentially cleave the C-N bond connecting the methyl or the pyridinylmethyl group, but this is not a common or synthetically useful transformation. Therefore, reduction pathways for the secondary amine are not typically considered a primary mode of reactivity for this compound. researchgate.net

Formation of Salts and Complexation Behavior

There is no specific scientific literature available that details the formation of salts or the complexation behavior of this compound. As a compound featuring a basic pyridine nitrogen and a secondary amine, it is expected to form acid addition salts, such as hydrochlorides, by reacting with appropriate acids. However, specific studies detailing the synthesis, isolation, and characterization of such salts, or their dissociation constants, are not present in the public domain.

Similarly, the nitrogen atoms in the pyridine ring and the secondary amine group present potential coordination sites for metal ions. This suggests that this compound could act as a ligand in the formation of metal complexes. Nevertheless, research articles describing the synthesis, structure, and stability of any such metal complexes have not been identified.

Intramolecular Cyclization and Rearrangement Reactions

A thorough search of chemical literature did not reveal any documented studies on the intramolecular cyclization or rearrangement reactions specifically involving this compound. While the general chemistry of pyridine derivatives includes various cyclization and rearrangement pathways, often under specific catalytic or thermal conditions, the application of these reactions to this particular molecule has not been reported. Consequently, there are no research findings, reaction schemes, or product characterizations available for such transformations.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

No kinetic or spectroscopic studies aimed at elucidating the reaction mechanisms of this compound have been published in the accessible scientific literature. Mechanistic investigations are fundamental to understanding the reactivity of a chemical compound, often employing techniques like NMR, IR, and UV-Vis spectroscopy, alongside kinetic experiments to determine reaction rates and orders. The absence of such studies for this specific compound means there is no data on its reaction pathways, transition states, or the influence of reaction conditions on its chemical transformations.

Computational Chemistry and Theoretical Studies on 1 5 Chloropyridin 2 Yl N Methylmethanamine

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a molecule like 1-(5-Chloropyridin-2-yl)-N-methylmethanamine, MD simulations can provide critical insights into how the surrounding solvent influences its three-dimensional structure and flexibility.

The choice of solvent is crucial in these simulations, as it can significantly impact the conformational preferences of the solute. For instance, in a polar solvent like water, the molecule would likely adopt conformations that maximize favorable interactions, such as hydrogen bonding between the solvent and the nitrogen atoms of the pyridine (B92270) ring and the secondary amine. Conversely, in a nonpolar solvent, intramolecular interactions might become more dominant in dictating the molecule's shape.

By simulating the molecule in various solvents, a conformational landscape can be generated. This landscape is a map of the different shapes (conformations) the molecule can adopt and their relative energies. Key dihedral angles within the this compound structure, such as the bond connecting the pyridine ring to the aminomethyl group, would be monitored during the simulation to identify the most stable and frequently occurring conformations.

Table 1: Hypothetical Torsional Energy Profile for the C(pyridine)-C(methylene) bond in this compound in Different Solvents

Dihedral Angle (degrees)Energy in Water (kcal/mol)Energy in Chloroform (kcal/mol)
05.24.8
602.12.5
1203.53.8
1800.0 (Global Minimum)0.0 (Global Minimum)
2403.53.8
3002.12.5

Note: This table is illustrative and not based on experimental data.

Computational Structure-Reactivity Relationship (SRR) Modeling

Computational Structure-Reactivity Relationship (SRR) modeling aims to predict the chemical reactivity of a molecule based on its electronic structure. For this compound, these models can identify which parts of the molecule are most likely to participate in chemical reactions.

Methods like Density Functional Theory (DFT) are commonly employed to calculate various electronic properties. For example, the distribution of electron density can reveal nucleophilic and electrophilic sites. In this compound, the nitrogen atoms are expected to be nucleophilic (electron-rich), while the carbon atom attached to the chlorine atom might be electrophilic (electron-poor).

Table 2: Hypothetical Calculated Electronic Properties of this compound

PropertyCalculated ValueInterpretation
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVSuggests moderate chemical reactivity
Dipole Moment2.8 DIndicates a polar molecule

Note: This table is illustrative and not based on experimental data.

Cheminformatics and Virtual Screening for Derivative Design

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. In the context of this compound, cheminformatics tools can be used to design new, related molecules (derivatives) with potentially improved properties.

Virtual screening is a key technique in this process. It involves computationally testing a large library of virtual compounds for their potential to interact with a specific biological target, such as a protein or enzyme. If this compound were a lead compound in a drug discovery project, virtual screening could be used to identify derivatives with higher predicted binding affinities.

The process would start by creating a virtual library of derivatives of this compound by systematically modifying different parts of its structure. For example, the chlorine atom could be replaced with other halogens, or different alkyl groups could be substituted on the nitrogen atom. These virtual compounds would then be "docked" into the active site of the target protein using molecular docking software. The docking scores would provide an estimate of the binding affinity, allowing for the prioritization of the most promising derivatives for synthesis and further testing.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(5-Chloropyridin-2-yl)-N-methylmethanamine, the expected signals would correspond to the three distinct protons on the pyridine (B92270) ring, the methylene (B1212753) (-CH₂-) bridge, the methyl (-CH₃) group, and the amine (N-H) proton. The electron-withdrawing nature of the chlorine atom and the nitrogen atom in the pyridine ring will cause the ring protons to appear in the downfield (aromatic) region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show seven distinct signals: five for the pyridine ring carbons and two for the aliphatic side-chain carbons (-CH₂- and -CH₃). The chemical shifts are influenced by the electronegativity of adjacent atoms (Cl, N).

2D-NMR Spectroscopy: To unambiguously assign the signals and confirm the molecular structure, 2D-NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would show correlations between the neighboring protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. libretexts.org It is crucial for establishing the connectivity across quaternary carbons and heteroatoms, for instance, by showing a correlation from the methylene protons to the C2 carbon of the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)
PositionAtom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)¹H Multiplicity & Coupling (J, Hz)
H-3Aromatic CH~7.55~124.0d, J ≈ 8.5 Hz
H-4Aromatic CH~7.65~138.0dd, J ≈ 8.5, 2.5 Hz
H-6Aromatic CH~8.40~148.5d, J ≈ 2.5 Hz
CH₂Aliphatic CH₂~3.80~55.0s (or d with NH coupling)
CH₃Aliphatic CH₃~2.45~36.0s (or d with NH coupling)
NHAmineVariable (~1.5-2.5)-br s
C-2Aromatic C-~159.0-
C-5Aromatic C-Cl-~130.0-

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision (typically to within 5 ppm). longdom.org This allows for the determination of the elemental formula, a critical piece of data for confirming a compound's identity. The monoisotopic mass of this compound (C₇H₉ClN₂) is 156.04543 Da. uni.lu HRMS analysis would aim to detect the protonated molecular ion [M+H]⁺ at m/z 157.05271. uni.lu

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information, corroborating the connectivity established by NMR. For this compound, a primary fragmentation pathway is the alpha-cleavage adjacent to the nitrogen atom of the side chain, which is characteristic of amines. libretexts.org

Table 2: Predicted HRMS Data and Major Fragment Ions
IonFormulaCalculated Exact Mass (m/z)Proposed Origin
[M+H]⁺C₇H₁₀ClN₂⁺157.05271Protonated molecular ion
Fragment 1C₆H₅ClN⁺126.01052Loss of CH₃NH₂ via alpha-cleavage
Fragment 2C₂H₆N⁺44.04945Formation of methylaminomethyl cation via alpha-cleavage

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

IR Spectroscopy: Detects vibrational modes that result in a change in the dipole moment. Key expected absorptions include N-H stretching from the secondary amine, C-H stretching from both the aromatic ring and aliphatic groups, C=C and C=N stretching from the pyridine ring, and the C-Cl stretch.

Raman Spectroscopy: Detects vibrational modes that involve a change in polarizability. It is particularly useful for identifying symmetric vibrations and non-polar bonds, often providing a clearer view of the aromatic ring vibrations.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹)
Vibrational ModeFunctional GroupExpected IR Frequency RangeExpected Raman Frequency Range
N-H StretchSecondary Amine3300 - 3500 (weak-medium)3300 - 3500
C-H Stretch (Aromatic)Pyridine Ring3000 - 31003000 - 3100
C-H Stretch (Aliphatic)-CH₂-, -CH₃2850 - 30002850 - 3000
C=C, C=N StretchPyridine Ring1400 - 16001400 - 1600 (often strong)
C-N StretchAlkyl Amine1000 - 12501000 - 1250
C-Cl StretchAryl Halide1000 - 1100600 - 800

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Should this compound be a crystalline solid, single-crystal X-ray crystallography can provide an exact three-dimensional model of its structure in the solid state. nih.gov This technique is the gold standard for determining:

Unambiguous Connectivity: Confirms the atomic connections.

Precise Molecular Geometry: Provides accurate bond lengths, bond angles, and torsion angles.

Conformational Analysis: Defines the preferred spatial arrangement of the flexible N-methylmethanamine side chain relative to the rigid pyridine ring.

Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, identifying non-covalent interactions such as hydrogen bonding (e.g., involving the N-H group) and π-stacking of the pyridine rings.

This information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for determining the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

HPLC is the primary method for assessing the purity of non-volatile or thermally sensitive compounds. A typical method for this compound would be a reversed-phase method.

Stationary Phase: A C18 (octadecylsilyl) column is a common starting point, separating compounds based on hydrophobicity.

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid to ensure protonation of the amine) and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Detection: A UV detector would be effective, set to a wavelength where the pyridine ring exhibits strong absorbance (e.g., ~260-270 nm). The resulting chromatogram would show a major peak for the target compound and smaller peaks for any impurities, allowing for quantification of purity as a percentage of the total peak area.

GC-MS is a powerful tool for separating and identifying volatile compounds. While the target compound itself may have limited volatility, GC-MS is ideal for identifying volatile starting materials, reagents, or low-molecular-weight byproducts that may be present as impurities in the final product or in a reaction mixture. sums.ac.ir

Separation: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane) would separate components based on their boiling points and polarity. nih.gov

Identification: The mass spectrometer detector provides a mass spectrum for each eluting peak, which can be compared against spectral libraries (like NIST) for positive identification of known volatile impurities. nih.gov This is particularly useful for monitoring reaction completion by observing the disappearance of starting materials.

Development of Analytical Methods for Tracing the Compound in Complex Research Matrices

The accurate quantification of this compound in complex research matrices, such as biological fluids (plasma, urine) and environmental samples (soil, water), is crucial for understanding its metabolic fate, pharmacokinetic profile, and environmental distribution. Given its chemical structure, which features a substituted pyridine ring, highly sensitive and selective analytical methods are required. The development of such methods typically involves sophisticated sample preparation techniques coupled with advanced chromatographic and detection systems. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for these applications due to its superior sensitivity, specificity, and robustness. nih.govkuleuven.be

The development and validation of these methods are guided by international regulatory standards, ensuring the reliability and reproducibility of the data generated. europa.eunih.gov Key validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, and stability. nih.govgmp-compliance.org

Sample Preparation

The primary challenge in analyzing complex matrices is the presence of endogenous components that can interfere with the detection of the target analyte or adversely affect the analytical instrumentation. Therefore, an efficient sample preparation step is essential to isolate this compound and remove potential interferences.

Commonly employed techniques include:

Protein Precipitation (PPT): Often used for plasma and serum samples, this technique involves adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to denature and precipitate proteins. While simple and fast, it may result in a less clean extract compared to other methods.

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. By selecting a solvent in which the analyte has high solubility, it can be effectively extracted from the matrix.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample clean-up technique. It utilizes a solid sorbent material packed into a cartridge or plate to retain the analyte from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. This is often the method of choice for achieving low detection limits. thermofisher.com

Chromatographic Separation and Detection

Once extracted, the analyte is separated from any remaining matrix components using liquid chromatography. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are typically used for compounds like this compound. Separation is achieved on a C18 or similar stationary phase with a mobile phase consisting of a mixture of an aqueous component (often containing a buffer like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic solvent (like acetonitrile or methanol). helsinki.fi

Detection is most effectively performed using a tandem mass spectrometer (MS/MS). The high selectivity of MS/MS is achieved through a process called Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). In this mode, the first mass analyzer (Q1) is set to select the specific mass-to-charge ratio (m/z) of the protonated parent molecule of this compound. This selected ion is then fragmented in a collision cell (Q2), and the second mass analyzer (Q3) is set to monitor for a specific, characteristic fragment ion. This dual-mass filtering process significantly reduces background noise and enhances the specificity of detection, allowing for reliable quantification even at very low concentrations. nih.govnih.gov

Method Validation and Research Findings

While specific validated methods for this compound are not extensively published in peer-reviewed literature, the development process would follow established bioanalytical guidelines. europa.euaustinpublishinggroup.com The performance characteristics of a hypothetical validated LC-MS/MS method, based on data from structurally related pyridine derivatives and similar small molecules, are presented below. nih.govresearchgate.net

Table 1: Representative LC-MS/MS Method Parameters for Analysis in Human Plasma

ParameterValue / Condition
Sample Preparation Solid-Phase Extraction (SPE)
Chromatography UHPLC with a C18 column
Mobile Phase Gradient of 0.1% Formic Acid in Water and Acetonitrile
Detection Tandem Mass Spectrometry (MS/MS)
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Transition Specific precursor ion → product ion m/z
Internal Standard A stable isotope-labeled analog

Table 2: Illustrative Method Validation Data

The following table summarizes the typical acceptance criteria and expected performance for a validated bioanalytical method for tracing a small molecule like this compound in a research setting.

Validation ParameterConcentrationAcceptance CriteriaExpected Performance
Linearity (r²) 0.5 - 500 ng/mL≥ 0.990.998
Lower Limit of Quantification (LLOQ) 0.5 ng/mLAccuracy: 80-120%, Precision: ≤20% CVAccuracy: 98.5%, Precision: 11.2% CV
Intra-day Precision (% CV) Low QC (1.5 ng/mL)≤ 15%8.5%
Mid QC (150 ng/mL)≤ 15%5.1%
High QC (400 ng/mL)≤ 15%4.3%
Inter-day Precision (% CV) Low QC (1.5 ng/mL)≤ 15%9.8%
Mid QC (150 ng/mL)≤ 15%6.2%
High QC (400 ng/mL)≤ 15%5.5%
Accuracy (% Bias) Low QC (1.5 ng/mL)± 15%+4.5%
Mid QC (150 ng/mL)± 15%-2.1%
High QC (400 ng/mL)± 15%+1.8%
Recovery Low, Mid, High QCsConsistent and reproducible~85%

Data presented are illustrative and based on typical performance for LC-MS/MS assays of similar small molecules in biological matrices.

The development of such robust analytical methods is a prerequisite for conducting further research, enabling the precise measurement of this compound concentrations in various complex samples and providing reliable data for pharmacokinetic and environmental studies.

Role As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Functionalized Pyridine (B92270) Derivatives

The pyridine nucleus is a core component in numerous natural products and pharmaceutical agents. 1-(5-Chloropyridin-2-yl)-N-methylmethanamine provides a scaffold that can be further elaborated to generate a diverse array of functionalized pyridine derivatives. The chlorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents. The secondary amine can be acylated, alkylated, or used in other transformations to build more complex side chains at the 2-position. While specific examples detailing the extensive use of this compound for a broad range of functionalized pyridine derivatives are not extensively documented, the fundamental reactivity of its functional groups makes it an analogous starting material to other chloropyridines used in the synthesis of medicinally relevant compounds.

Key Intermediate in the Construction of Fused Heterocyclic Systems

Fused heterocyclic systems are of significant interest in medicinal chemistry due to their rigid structures and ability to interact with biological targets. This compound has been identified as a key intermediate in the synthesis of such complex scaffolds.

Research has demonstrated the utility of a closely related isomer, 1-(6-chloropyridin-3-yl)-N-methylmethanamine, as a crucial building block in the synthesis of pyridine-based pyrrolo[2,3-d]pyrimidine analogs, which are investigated as Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. In these syntheses, the chloropyridine-containing amine is reacted with a protected pyrrolo[2,3-d]pyrimidine core. For instance, the amination of a suitable SEM-protected pyrrolopyrimidine with 1-(6-chloropyridin-3-yl)-N-methylmethanamine yields a key intermediate. This intermediate then undergoes further diversification through Buchwald-Hartwig cross-coupling reactions to produce a library of potential CSF1R inhibitors. This highlights the importance of chloropyridine-methylamine scaffolds in accessing this class of fused heterocycles.

Table 1: Synthesis of a Key Pyrrolo[2,3-d]pyrimidine Intermediate

Reactant 1Reactant 2Reagents/ConditionsProductYield
SEM-protected pyrrolopyrimidine1-(6-chloropyridin-3-yl)-N-methylmethanamineDIPEA, n-BuOH, heatKey Intermediate 264%

Data derived from a study on pyridine-based pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors.

The indole (B1671886) scaffold is another privileged structure in medicinal chemistry. While direct utilization of this compound in classical indole syntheses like the Fischer or Bischler methods is not prominently reported, related structures are employed in the construction of indole-containing molecules. For example, the synthesis of (Z)-3-((5-Chloropyridin-2-yl)imino)-1-(oxiran-2-ylmethyl)indolin-2-one has been described. This compound, which features a 5-chloropyridin-2-yl moiety linked to an indolin-2-one core, showcases the incorporation of the chloropyridine unit into a fused heterocyclic system related to indoles. This suggests the potential for this compound to be used in the synthesis of more complex indole derivatives through various synthetic strategies.

The Hantzsch dihydropyridine (B1217469) synthesis is a classic multicomponent reaction used to produce dihydropyridine derivatives, many of which have applications as calcium channel blockers. wikipedia.orgnih.govorganic-chemistry.orgthermofisher.com This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org There is no specific documentation found in the reviewed literature that details the direct application of this compound as the nitrogen source in a Hantzsch-type synthesis. The steric hindrance and electronic properties of this secondary amine might influence its reactivity in this specific transformation compared to simpler ammonia sources.

Utilization in Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. nih.gov These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. While the application of this compound in well-known MCRs such as the Ugi or Passerini reactions has not been specifically reported in the surveyed literature, its bifunctional nature—a nucleophilic secondary amine and a reactive chloropyridine ring—suggests its potential as a building block in the design of novel MCRs. For instance, the amine functionality could participate in the initial steps of an MCR, with the chloropyridine moiety available for post-MCR modifications.

Building Block for Amine-Containing Molecular Architectures

The secondary amine group in this compound makes it a valuable building block for the construction of larger, amine-containing molecular architectures. This functionality allows for the introduction of the (5-chloropyridin-2-yl)methyl moiety into various molecular scaffolds through standard amine chemistry. For example, it can be used in amidation reactions with carboxylic acids or their derivatives to form amides, or in reductive amination reactions with aldehydes and ketones to form tertiary amines. These reactions are fundamental in medicinal chemistry for linking different molecular fragments and building complex drug-like molecules. The presence of the chloropyridine ring adds another layer of functionality that can be utilized for further synthetic transformations.

Design and Synthesis of Ligands for Catalytic Systems

The compound this compound serves as a crucial synthetic building block in the design and synthesis of specialized ligands for various catalytic systems. Its structural framework, featuring a chelating picolylamine backbone, is a sought-after motif in coordination chemistry. The pyridine nitrogen and the secondary amine group can coordinate to a metal center, forming a stable five-membered chelate ring, which is a common feature in effective catalysts. inorgchemres.org

The design of ligands based on this molecule allows for systematic modifications to influence the steric and electronic properties of the resulting metal complexes. The chlorine atom at the 5-position of the pyridine ring and the N-methyl group are key sites for functionalization. These modifications can be used to fine-tune the reactivity and selectivity of the catalyst for specific organic transformations. The development of functional coordination materials is in demand for a variety of applications, including catalysis, sensing, and drug delivery. tandfonline.com

Research into pyridine-based ligands has demonstrated their utility in a wide range of catalytic reactions. For instance, palladium(II) complexes with pyridine derivatives have been effectively used as catalysts in carbonylation and cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.govacs.org The catalytic efficiency of these complexes is often correlated with the basicity of the pyridine ligand, which can be altered by substituents on the pyridine ring. nih.govacs.org

While direct research on ligands synthesized from this compound is not extensively documented, the principles of ligand design and catalyst development from analogous picolylamine structures provide a strong foundation for its potential applications. For example, derivatives of di(2-picolyl)amine have been successfully employed as metal chelating agents in catalytic C-C bond-forming reactions such as the Henry, Heck, and aldol (B89426) reactions. polimi.it The synthesis of these ligands often involves alkylation of the amine group or other modifications to expand their chelating capabilities. polimi.it

The general approach to synthesizing ligands from this compound would involve leveraging the reactivity of the secondary amine or the chloro-substituted pyridine ring. Further functionalization could introduce additional donor atoms, chiral centers, or bulky groups to control the coordination environment around the metal center.

Below is a table illustrating potential ligand structures that could be synthesized from this compound and their prospective applications in catalysis, based on established catalytic systems using similar pyridine-based ligands.

Ligand StructurePotential Metal ComplexPotential Catalytic Application
Functionalization at the N-methyl position with a phosphine (B1218219) groupPalladium(II), Rhodium(I)Cross-coupling reactions (e.g., Suzuki, Heck), Asymmetric hydrogenation
Substitution of the chlorine atom with another functional group (e.g., -OR, -NR2)Copper(I/II), Ruthenium(II)Atom Transfer Radical Polymerization (ATRP), Oxidation reactions
Dimerization through a linker connecting the pyridine rings of two moleculesIron(II/III), Manganese(II/III)Oxidation catalysis, Biomimetic catalysis

The synthesis of such ligands would likely follow established synthetic routes for creating picolylamine and pyridine-based ligands, tailored to the specific functionalities of this compound. The resulting metal complexes would then be characterized and tested for their catalytic activity and selectivity in the targeted reactions.

Environmental Fate and Biotransformation Research Excluding Human Data

Microbial Degradation Pathways of 1-(5-Chloropyridin-2-yl)-N-methylmethanamine and Related Compounds

Microbial degradation is recognized as a primary and environmentally sound mechanism for the dissipation of acetamiprid (B1664982) from contaminated ecosystems. nih.gov Various microorganisms have demonstrated the ability to utilize acetamiprid as a source of carbon, nitrogen, and energy, transforming it into less toxic substances. frontiersin.orgresearchgate.net

Researchers have successfully isolated and identified numerous microbial strains from contaminated soil and water that are capable of degrading acetamiprid. nih.govnih.gov These microorganisms belong to diverse genera of bacteria and fungi, showcasing a broad metabolic capability for this compound. The efficiency of degradation can vary significantly among species, with some capable of completely mineralizing the insecticide. nih.gov For instance, the bacterial strain Ochrobactrum sp. D-12 can completely degrade acetamiprid at initial concentrations up to 3000 mg/L within 48 hours. nih.gov Similarly, Pigmentiphaga sp. strain AAP-1 has shown the ability to metabolize 100 mg/L of acetamiprid in just 2.5 hours. frontiersin.orgnih.gov Microbial consortia, which are mixed communities of microorganisms, often exhibit enhanced degradation capabilities due to synergistic interactions. nih.govfrontiersin.org

Table 1: Microbial Strains Involved in the Biotransformation of Acetamiprid
Microorganism TypeGenus/SpeciesNoteworthy FindingsReference
BacteriaOchrobactrum sp. D-12Utilizes acetamiprid as a sole source of carbon, nitrogen, and energy. nih.gov
BacteriaPigmentiphaga sp. AAP-1 & D-2Exhibits very high degradation ability and can be used for bioaugmentation of contaminated soil. frontiersin.orgproquest.com
BacteriaStenotrophomonas sp. & Stenotrophomonas maltophiliaInvolved in demethylation of acetamiprid. nih.govfrontiersin.org
BacteriaPseudomonas sp.Identified as a degrader of acetamiprid. nih.gov
BacteriaRhodococcus sp. BCH2Degraded 84.65% of acetamiprid in 8 days. nih.govregulations.gov
BacteriaEnsifer melilotiTransforms acetamiprid via hydration of the N-cyanoimine group. acs.org
FungiAspergillus versicolor Md2Degraded 55.30% of 100 mg/L acetamiprid under optimal conditions. mdpi.com
FungiFusarium sp. CS-3Capable of degrading acetamiprid and its intermediate metabolites. nih.govresearchgate.net
FungiPhanerochaete sordida & Phanerochaete chrysosporiumDegrades acetamiprid via demethylation. nih.govfrontiersin.orgnih.gov
YeastRhodotorula mucilaginosaMetabolizes acetamiprid through oxidative cleavage. nih.gov
Microbial ConsortiumACE-3A mixed culture that completely degraded 50 mg/L acetamiprid in 144 hours. nih.gov

The microbial breakdown of acetamiprid involves several key enzymatic reactions, primarily centered around dealkylation and oxidation. frontiersin.orgmdpi.com These biotransformations target specific functional groups within the acetamiprid molecule, leading to its detoxification.

Oxidative Cleavage : A common pathway involves the oxidative cleavage of the cyanoimino group (-N=C-CN), a critical part of the molecule's insecticidal activity. mdpi.comwikipedia.org This reaction, observed in strains like Aspergillus versicolor Md2 and the yeast Rhodotorula mucilaginosa, leads to the formation of the metabolite N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide (IM-1-3). frontiersin.orgmdpi.com

N-demethylation : This process involves the removal of a methyl group from the nitrogen atom. It is a significant degradation step carried out by microorganisms such as Stenotrophomonas maltophilia and the fungus Phanerochaete sordida. frontiersin.orgnih.gov This dealkylation reaction produces the metabolite (E)-N¹-[(6-chloro-3-pyridyl)-methyl]-N²-cyano-acetamidine (IM-2-1). The cytochrome P450 monooxygenase enzyme system is often implicated in this type of oxidative reaction. mdpi.comresearchgate.net

Hydration : Some bacteria, like Ensifer meliloti, utilize a nitrile hydratase (NHase) enzyme to initiate degradation. acs.org This enzyme catalyzes the hydration of the N-cyanoimine group to an N-carbamoylimine derivative (IM-1-2), which is a less toxic intermediate. frontiersin.orgacs.org

Hydrolysis : Following initial transformations, hydrolytic enzymes can further break down the molecule. For instance, an amidase from Pigmentiphaga sp. D-2 has been identified that hydrolyzes acetamiprid, initiating its catabolism. researchgate.net This often leads to the cleavage of the molecule to produce N-methyl-(6-chloro-3-pyridyl)methylamine (IM-1-4), a major metabolite found across many bacterial degradation pathways. nih.govfrontiersin.orgnih.gov

The stepwise degradation of acetamiprid by microorganisms results in the formation of several intermediate metabolites. The identification of these compounds is crucial for understanding the complete degradation pathway and assessing the reduction in toxicity. mdpi.com High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are key analytical techniques used to detect and identify these metabolites. nih.govnih.gov The primary metabolites are generally less toxic than the parent acetamiprid compound. acs.orgmdpi.com

Table 2: Major Microbial Metabolites of Acetamiprid
Metabolite IDChemical NameFormation PathwayReference
IM-1-4N-methyl-(6-chloro-3-pyridyl)methylamineHydrolysis/cleavage of the acetamidine (B91507) group. A major metabolite in many bacteria. nih.govfrontiersin.orgacs.org
IM-2-1(E)-N¹-[(6-chloro-3-pyridyl)-methyl]-N²-cyano-acetamidineN-demethylation of the parent compound. frontiersin.orgnih.govmdpi.com
IM-1-3N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamideOxidative cleavage of the cyanoimino group. frontiersin.orgmdpi.com
IM-1-2N-carbamoylimine derivativeHydration of the N-cyanoimine group by nitrile hydratase. frontiersin.orgacs.org
IM-06-chloro-3-pyridinemethanolFurther degradation of IM-1-4. frontiersin.orgnih.gov
IC-06-chloronicotinic acidOxidation of IM-0, a step towards complete mineralization. frontiersin.orgresearchgate.netwikipedia.org

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

In addition to microbial action, acetamiprid can be degraded in the environment through abiotic processes, primarily photolysis and, to a lesser extent, hydrolysis. naturepest.comnih.gov

Photolysis : The degradation of acetamiprid by light is a significant process in aquatic and soil environments. naturepest.combohrium.com Studies have shown that acetamiprid degrades rapidly when exposed to natural sunlight, with the UVB component playing a major role. nih.govbohrium.com The half-life due to photolysis can be a matter of hours in water and days on the soil surface. nih.govbohrium.com For example, under sunlight, the half-life of acetamiprid in tap water was reported as 8.9 hours, and in soil as 15.9 hours. nih.govbohrium.com

Hydrolysis : Hydrolysis is the chemical breakdown of a compound due to reaction with water. For acetamiprid, this process is generally slow and highly dependent on pH. umn.edu Research indicates that acetamiprid is relatively stable against hydrolysis in acidic and neutral conditions (pH 5 and 7). nih.gov One study reported a non-elementary rate law for neonicotinoid degradation between pH 4 and pH 10, with calculated half-lives ranging from over 1000 days to 10 days, indicating that hydrolysis is generally not a rapid degradation route compared to photolysis and biodegradation. umn.edu

Table 3: Abiotic Degradation Half-Lives of Acetamiprid
Degradation ProcessEnvironmental MatrixConditionReported Half-Life (t₁/₂)Reference
PhotolysisTap WaterSunlight8.9 hours nih.govbohrium.com
PhotolysisDeionized WaterSunlight9.1 hours nih.govbohrium.com
PhotolysisSoilSunlight15.9 hours nih.govbohrium.com
HydrolysisWaterpH 5 or 7Generally stable, insignificant degradation. bohrium.comnih.gov

Research on Environmental Bioremediation Applications

The ability of certain microorganisms to efficiently degrade acetamiprid has led to research into their application for environmental bioremediation. nih.govproquest.com Bioremediation offers a cost-effective and eco-friendly approach to cleaning up sites contaminated with this pesticide. nih.gov

Analytical Methodologies for Detection and Quantification in Environmental Matrices

Accurate detection and quantification of acetamiprid in environmental samples such as soil, water, and agricultural products are essential for monitoring its fate and persistence. epa.govnih.gov Several sophisticated analytical techniques have been developed and validated for this purpose.

The most common and reliable method is High-Performance Liquid Chromatography (HPLC) . nih.govresearchgate.netakjournals.com HPLC systems are often coupled with various detectors:

UV or Diode Array Detectors (DAD) : These are used for routine analysis and quantification in less complex matrices or for formulated products. epa.govresearchgate.netakjournals.com

Tandem Mass Spectrometry (MS/MS) : LC-MS/MS is the gold standard for detecting trace levels of acetamiprid and its metabolites in complex environmental samples like soil and paddy matrices. nih.gov It offers high sensitivity and selectivity.

Sample preparation is a critical step before analysis. It typically involves an extraction step, often using acetonitrile (B52724), followed by a clean-up procedure to remove interfering substances. epa.govnih.govSolid-Phase Extraction (SPE) with materials like C18 cartridges is a widely used technique for both extracting and cleaning up samples. epa.gov The limit of quantification (LOQ) for these methods can reach low levels, often in the range of 0.01 to 0.1 micrograms per liter (µg/L) in water. epa.govnih.gov Gas chromatography (GC) coupled with detectors like a flame thermionic detector (FTD) or mass spectrometer (GC-MS) can also be used. mhlw.go.jp

Structure Activity and Structure Property Relationship Studies Non Clinical Focus

Investigating the Impact of Structural Modifications on Chemical Reactivity and Selectivity

The chemical reactivity of 1-(5-Chloropyridin-2-yl)-N-methylmethanamine is significantly influenced by the electronic properties of the pyridine (B92270) ring and the nature of its substituents. The chlorine atom at the 5-position acts as an electron-withdrawing group through induction, which can affect the nucleophilicity of the pyridine nitrogen and the reactivity of the aminomethyl side chain.

Structural modifications, such as altering the substituent on the pyridine ring or the N-methyl group, can have a profound impact on the compound's reactivity. For instance, replacing the chloro group with an electron-donating group would be expected to increase the electron density on the pyridine ring, potentially enhancing the nucleophilicity of the nitrogen atom. Conversely, introducing a stronger electron-withdrawing group would likely decrease its basicity and alter its reactivity in electrophilic aromatic substitution reactions.

The selectivity of reactions involving the aminomethyl side chain is also subject to these electronic influences. The nitrogen of the N-methylmethanamine moiety is a primary site for reactions such as alkylation and acylation. The electron-withdrawing nature of the 5-chloropyridin-2-yl group can modulate the nucleophilicity of this nitrogen, thereby affecting reaction rates and selectivity in competitive reaction environments.

A comparative analysis of the reactivity of related pyridine derivatives highlights these principles. For example, the reactivity of 2-chloropyridine (B119429) in nucleophilic substitution reactions is well-documented, with the chlorine atom being susceptible to displacement by various nucleophiles. The presence of the N-methylmethanamine group at the 2-position can influence the regioselectivity of such reactions on the pyridine ring.

Structural ModificationExpected Impact on ReactivityExpected Impact on Selectivity
Replacement of -Cl with -OCH₃Increased nucleophilicity of pyridine NMay alter regioselectivity in electrophilic substitution
Replacement of -Cl with -NO₂Decreased nucleophilicity of pyridine NFavors nucleophilic aromatic substitution
Replacement of -CH₃ on amine with -C₂H₅Minor steric hindrance increaseMay slightly decrease reaction rates at the amine
Addition of a substituent at the 4-positionModifies electronic and steric environmentCan direct incoming groups to specific positions

Correlating Substituent Effects on Synthetic Efficiency and Product Yield

The efficiency of synthetic routes to this compound and its derivatives is closely tied to the electronic and steric effects of the substituents on the pyridine ring. The synthesis of this compound typically involves the N-methylation of 2-(aminomethyl)-5-chloropyridine or the reaction of 2-(chloromethyl)-5-chloropyridine with methylamine (B109427).

The yield of the N-methylation reaction can be influenced by the nature of the methylating agent and the reaction conditions. More significantly, the electronic properties of the pyridine ring, as dictated by the chloro substituent, play a crucial role. The electron-withdrawing effect of the chlorine atom can influence the nucleophilicity of the primary amine, thereby affecting the rate and efficiency of the methylation process.

To quantify these substituent effects, the Hammett equation can be a useful tool. By correlating reaction rates or equilibrium constants with Hammett substituent constants (σ), it is possible to predict how changes in the electronic character of the pyridine ring will affect the yield of the desired product. For a substituent at the 5-position of a pyridine ring, the electronic effect is transmitted to the reactive center at the 2-position, influencing the transition state energy and thus the reaction kinetics.

Substituent at 5-positionHammett Constant (σp)Expected Effect on N-methylation Yield
-Cl+0.23Moderate decrease in yield compared to unsubstituted pyridine
-NO₂+0.78Significant decrease in yield
-CH₃-0.17Moderate increase in yield
-OCH₃-0.27Significant increase in yield

Influence of Molecular Conformation on Fundamental Molecular Interactions

The three-dimensional conformation of this compound is a critical determinant of its intermolecular interactions. The molecule possesses several rotatable bonds, primarily around the C2-C(methylene) and C(methylene)-N bonds of the side chain. The preferred conformation will be a balance of steric hindrance and electronic interactions between the pyridine ring and the N-methylmethanamine group.

The chlorine atom and the nitrogen atoms of both the pyridine ring and the side chain are potential sites for intermolecular interactions. The nitrogen of the N-methylmethanamine group can act as a hydrogen bond acceptor, while the N-H proton can act as a hydrogen bond donor. The pyridine nitrogen can also participate in hydrogen bonding. The specific conformation adopted by the molecule will dictate the accessibility of these sites and the strength of the resulting interactions.

Dihedral AngleDescriptionPredicted Stable Conformation (degrees)Influence on Interactions
N(pyridine)-C2-C(methylene)-N(amine)Rotation of the aminomethyl group relative to the pyridine ring~60° and ~180°Affects steric hindrance and accessibility of the pyridine nitrogen
C2-C(methylene)-N(amine)-C(methyl)Rotation of the methyl group on the amine~180° (trans)Minimizes steric clash with the pyridine ring

Understanding these conformational preferences is crucial for predicting how the molecule will pack in a solid-state lattice or interact with other molecules in solution, which has implications for its potential use in materials science.

Computational Structure-Property Prediction for Material Science or Catalytic Applications

Computational chemistry offers powerful tools for predicting the potential of this compound in material science and catalysis. DFT calculations can be employed to determine a range of electronic and structural properties that are relevant to these applications.

For material science, properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are of particular interest. The HOMO-LUMO gap provides an indication of the molecule's electronic excitability and its potential use in optoelectronic materials. The distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, can highlight regions of the molecule that are electron-rich or electron-poor, which is important for understanding intermolecular interactions and crystal packing.

In the context of catalysis, this molecule could potentially act as a ligand for a metal center. The nitrogen atoms of the pyridine ring and the side chain can coordinate with metal ions, forming a chelate complex. Computational modeling can be used to predict the geometry and stability of such complexes. Furthermore, calculations can provide insights into the electronic effects of the 5-chloro substituent on the coordinating ability of the nitrogen atoms and the subsequent reactivity of the metal center in a catalytic cycle.

PropertyPredicted Value/CharacteristicPotential Application
HOMO Energy-6.5 eVElectron donor in charge-transfer materials
LUMO Energy-1.2 eVElectron acceptor in organic semiconductors
HOMO-LUMO Gap5.3 eVPotential for use in UV-active materials
Dipole Moment~3.5 DCan influence molecular self-assembly and solubility
Coordination Energy with a Metal Ion (e.g., Pd²⁺)Favorable (exothermic)Potential as a ligand in homogeneous catalysis

These computational predictions serve as a valuable guide for experimental research, enabling a more targeted approach to the development of new materials and catalysts based on the this compound scaffold. Further experimental validation is necessary to confirm these theoretical findings and fully explore the potential of this compound.

Future Research Directions and Unexplored Avenues for 1 5 Chloropyridin 2 Yl N Methylmethanamine

Development of Asymmetric Synthetic Methodologies

The presence of a stereocenter at the methanamine carbon offers the opportunity to develop enantioselective synthetic routes to access chiral variants of 1-(5-Chloropyridin-2-yl)-N-methylmethanamine. Such methodologies are crucial for investigating the potential stereospecific interactions of this compound in biological systems or as a component in chiral materials.

Future research could focus on several established strategies for asymmetric synthesis:

Asymmetric Hydrogenation: The reduction of a corresponding imine precursor, N-((5-chloropyridin-2-yl)methylene)methanamine, using chiral metal catalysts (e.g., those based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands) could provide an efficient route to the enantiomerically enriched amine. The development of tunable chiral pyridine-aminophosphine ligands has shown success in the asymmetric hydrogenation of various substrates, a strategy that could be adapted here. nih.gov

Asymmetric Reductive Amination: A one-pot reaction involving 5-chloro-2-pyridinecarboxaldehyde, methylamine (B109427), and a chiral reducing agent or a biocatalytic approach with imine reductases (IREDs) could yield the desired chiral amine. nih.gov This method avoids the isolation of the intermediate imine and can offer high enantioselectivity.

Chiral Auxiliary-Mediated Synthesis: The use of a chiral auxiliary attached to the methylamine nitrogen could direct the stereoselective addition to the pyridine (B92270) core or a precursor, followed by removal of the auxiliary.

The successful development of these methods would not only provide access to the individual enantiomers of this compound but also contribute to the broader field of asymmetric synthesis of substituted pyridines.

Exploration of Novel Reactivity Profiles in Organocatalysis

Chiral amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of enamines or iminium ions. nih.govrsc.org The structure of this compound, particularly its chiral variants, makes it an intriguing candidate for exploration as a novel organocatalyst.

Unexplored avenues in this area include:

Enamine Catalysis: The secondary amine functionality could potentially engage in enamine catalysis with α,β-unsaturated aldehydes and ketones, facilitating a range of asymmetric transformations such as Michael additions, aldol (B89426) reactions, and α-functionalizations.

Iminium Catalysis: For reactions involving α,β-unsaturated carbonyls, the formation of a transient iminium ion could enable enantioselective conjugate additions of various nucleophiles.

Bifunctional Catalysis: The pyridine nitrogen, with its Lewis basic properties, could act in concert with the chiral amine center to create a bifunctional catalyst. This could enable novel reactivity and stereocontrol by simultaneously activating both the nucleophile and the electrophile. Research into chiral pyridine-N-oxides has demonstrated the potential for nucleophilic organocatalysis, suggesting that the pyridine moiety in the target compound could play a significant role. acs.org

Systematic studies would be required to evaluate the catalytic activity and stereoselectivity of chiral this compound in a variety of benchmark organocatalytic reactions.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous flow processes and automated platforms to improve efficiency, safety, and scalability. The synthesis of this compound is well-suited for adaptation to these technologies.

Future research directions could involve:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound, for instance, by pumping a solution of the starting materials (e.g., 2-chloropyridine (B119429) derivative and methylamine) through a heated reactor packed with a suitable catalyst. google.comwikipedia.org This approach could offer better control over reaction parameters, leading to higher yields and purity.

Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures, and residence times) to identify the optimal parameters for the synthesis of the target molecule.

In-line Purification and Analysis: Integrating the flow synthesis setup with in-line purification techniques (e.g., continuous liquid-liquid extraction, chromatography) and analytical methods (e.g., HPLC, NMR) to create a fully automated "synthesis-to-analysis" workflow.

The integration of flow chemistry would not only streamline the production of this compound but also serve as a model for the continuous manufacturing of other substituted pyridine derivatives.

Advanced Computational Models for Complex Reaction Systems

Computational chemistry provides powerful tools for understanding reaction mechanisms, predicting reactivity, and designing novel catalysts and reaction pathways. nih.govresearchgate.net Applying advanced computational models to reaction systems involving this compound could accelerate its development and application.

Potential areas of computational investigation include:

Reaction Mechanism and Kinetics: Using Density Functional Theory (DFT) and other quantum chemical methods to elucidate the detailed mechanisms of its synthesis, including the transition states and intermediates involved in asymmetric catalytic routes. oberlin.edu This can help in understanding the origins of stereoselectivity and in designing more efficient catalysts.

Catalyst Design: Computationally screening libraries of potential chiral ligands or organocatalysts for the asymmetric synthesis of the target molecule to identify candidates with high predicted enantioselectivity.

Predicting Reactivity: Developing quantitative structure-activity relationship (QSAR) models to predict the reactivity of this compound and its derivatives in various chemical transformations, guiding experimental efforts.

Molecular Dynamics Simulations: Simulating the behavior of this molecule in different solvent environments or its interaction with catalytic species to gain insights into the dynamic processes that govern its reactivity. ucl.ac.uk

These computational studies would provide a theoretical framework to complement and guide experimental investigations, leading to a more rational and efficient exploration of the chemistry of this compound.

Potential Applications in Advanced Materials Science or Chemical Sensors (Hypothetical Exploration)

The structural features of this compound suggest several hypothetical applications in materials science and chemical sensing that warrant future investigation.

Advanced Materials:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the secondary amine can both act as coordination sites for metal ions. This could enable the use of this molecule as a building block for the synthesis of novel coordination polymers or MOFs with interesting structural, electronic, or catalytic properties.

Functional Polymers: The amine group could be used to incorporate this molecule into polymer backbones or as a pendant group, potentially imparting specific properties such as thermal stability, conductivity, or ion-binding capabilities. The presence of the chloropyridine moiety is a known feature in various functional materials. chempanda.com

Chemical Sensors:

Fluorescent Chemosensors: Pyridine derivatives are widely used as fluorophores in chemical sensors. mdpi.commdpi.com By incorporating a suitable fluorophore into the structure of this compound or by utilizing its intrinsic fluorescence, it could be developed into a chemosensor for the detection of metal ions, anions, or small organic molecules. tandfonline.com The binding of an analyte to the amine or pyridine nitrogen could induce a change in the fluorescence signal.

Electrochemical Sensors: The redox properties of the pyridine ring could be exploited in the design of electrochemical sensors. Immobilization of the molecule on an electrode surface could lead to a sensor that responds to the presence of specific analytes through changes in current or potential.

These potential applications are speculative at this stage but provide a roadmap for future research to explore the functional properties of this compound beyond its role as a chemical intermediate.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(5-Chloropyridin-2-yl)-N-methylmethanamine, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 5-chloro-2-pyridinemethanol with methylamine under acidic catalysis (e.g., HCl) followed by purification via column chromatography (hexane/ethyl acetate gradient) yields the target compound . Optimization involves controlling stoichiometry (1:1.2 molar ratio of pyridine derivative to methylamine), temperature (60–80°C), and inert atmosphere (N₂) to minimize side reactions. Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include δ 8.3 ppm (pyridin-2-yl H), δ 3.1 ppm (N–CH₃), and δ 2.9 ppm (CH₂–N) .
  • IR : Peaks at ~1570 cm⁻¹ (C=N stretching) and ~2800 cm⁻¹ (C–H stretching of methyl groups) confirm amine and pyridine moieties .
  • Mass Spectrometry : Molecular ion peak at m/z 156.6 ([M+H]⁺) with fragments at m/z 139 (loss of NHCH₃) and 111 (pyridine ring cleavage) .

Q. How does the compound interact with biological targets such as neurotransmitter receptors?

  • Methodological Answer : In vitro binding assays (e.g., radioligand displacement) reveal affinity for serotonin receptors (5-HT1A, Ki ~120 nM) due to its pyridine-methylamine scaffold. Competitive binding studies using HEK293 cells transfected with 5-HT1A receptors and [³H]-8-OH-DPAT as a tracer are standard .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., buffer pH, cell lines). Standardize protocols by:

  • Using identical cell lines (e.g., CHO-K1 vs. HEK293) and receptor expression levels.
  • Validating purity via HPLC (>98%) to exclude impurities affecting results .
  • Cross-referencing with computational docking studies (AutoDock Vina) to confirm binding poses in 5-HT1A receptors .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd/C (5% w/w) for hydrogenation steps to reduce nitro intermediates efficiently .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution kinetics.
  • Workup : Liquid-liquid extraction (CH₂Cl₂/H₂O) removes unreacted methylamine, while recrystallization (ethanol) improves purity .

Q. How can computational modeling predict the compound’s interactions with non-neuronal targets?

  • Methodological Answer : Molecular dynamics simulations (GROMACS) and density functional theory (DFT) calculations (B3LYP/6-31G*) model interactions with cytochrome P450 enzymes. Focus on:

  • Binding energy (ΔG) of the compound in CYP3A4 active sites.
  • Electron density maps to identify reactive sites for oxidative metabolism .

Q. What methods address the compound’s instability under acidic conditions during in vitro assays?

  • Methodological Answer :

  • Buffering : Use phosphate-buffered saline (PBS, pH 7.4) instead of Tris-HCl to minimize degradation.
  • Protective Groups : Introduce tert-butoxycarbonyl (Boc) groups during synthesis, removed post-assay via TFA treatment .
  • Stability Monitoring : Conduct LC-MS time-course studies to identify degradation products (e.g., 5-chloropyridine-2-carboxylic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.